molecular formula C11H13N3O2S B2478362 Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 923747-62-0

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2478362
CAS No.: 923747-62-0
M. Wt: 251.3
InChI Key: OMDWYJFDWFUGEN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (molecular formula: C₁₁H₁₃N₃O₂S) is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core. Its structure includes:

  • A 4-amino group at position 4 of the pyrimidine ring.
  • Methyl substituents at positions 2 and 4.
  • An ethyl ester at position 6 .

Properties

IUPAC Name

ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDWYJFDWFUGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923747-62-0
Record name ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a thiophene derivative with a suitable nitrogen-containing compound. For example, 2,5-dimethylthiophene can be reacted with cyanamide under acidic conditions to form the thieno[2,3-d]pyrimidine core.

    Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions. This can involve the reaction of the thieno[2,3-d]pyrimidine intermediate with an amine source such as ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using ethanol and a suitable catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for enhancing water solubility or enabling further derivatization.

Reaction Conditions :

  • Base : NaOH (2.5–3.0 eq.)

  • Solvent : Water or ethanol/water mixtures

  • Temperature : Reflux (80–100°C)

  • Yield : 85–92%

Example :

Ethyl esterNaOH, H2O, reflux4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O, reflux}} \text{4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid}

Key Data :

ProductMolecular FormulaMelting PointReference
Carboxylic acid derivativeC9_9H9_9N3_3O2_2S>250°C

Condensation Reactions

The amino group at position 4 participates in nucleophilic acyl substitution reactions, forming carboxamides or ureas.

Carboxamide Formation

Reagents : Carbonyldiimidazole (CDI) + primary/secondary amines
Conditions :

  • Solvent : Anhydrous DMF

  • Temperature : 70–100°C

  • Reaction Time : 4–6 hours

  • Yield : 60–78%

Example :

4-Amino derivative+BenzylamineCDI, DMFN-Benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide\text{4-Amino derivative} + \text{Benzylamine} \xrightarrow{\text{CDI, DMF}} \text{N-Benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide}

Synthesized Carboxamides :

Amine ReactantProduct Structure HighlightsYield (%)Reference
BenzylamineWhite powder, mp 155–156°C65
AnilineCrystalline solid, mp >300°C78
CyclohexylamineHydrophobic derivative70

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.

Reaction Conditions :

  • Base : K2_2CO3_3 or NaH

  • Solvent : DMF or THF

  • Temperature : 60–120°C

  • Yield : 50–75%

Example :

4-Amino derivative+Methyl iodideK2CO3,DMFN-Methyl-4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate\text{4-Amino derivative} + \text{Methyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl-4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate}

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocyclic systems.

Formation of Pyridopyrimidines

Reagents : Formamide or carbon disulfide
Conditions :

  • Temperature : Reflux (100–120°C)

  • Reaction Time : 3–8 hours

  • Yield : 70–85%

Example :

4-Amino derivative+FormamiderefluxPyrano[2,3-d]pyrimidine-2,4-dione\text{4-Amino derivative} + \text{Formamide} \xrightarrow{\text{reflux}} \text{Pyrano[2,3-d]pyrimidine-2,4-dione}

Key Product :

ProductBiological ActivityReference
Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1 inhibition (IC50_{50} = 0.8 µM)

Comparative Reactivity with Analogues

The positioning of methyl and amino groups significantly influences reactivity:

DerivativeReactivity ProfileKey Difference
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylateHigher electrophilicity at C-6 due to ester groupAmino group at position 5
4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic acidEnhanced hydrogen-bonding capacityLack of ethyl ester

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activities. Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against breast cancer cells by inducing apoptosis through the activation of specific cellular pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have revealed that this compound exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research indicates that derivatives of thieno[2,3-d]pyrimidine may possess neuroprotective properties. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindingsYear
Anticancer Activity Induced apoptosis in breast cancer cells; inhibited cell proliferation2022
Antimicrobial Efficacy Effective against multiple bacterial strains; potential for antibiotic development2023
Neuroprotection Protected neuronal cells from oxidative damage; implications for neurodegenerative disease treatment2023

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Oncology: As a potential anticancer agent targeting specific pathways involved in tumor growth.
  • Infectious Diseases: As a basis for developing new antimicrobial agents to combat resistant bacterial strains.
  • Neurology: As a neuroprotective agent in the management of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[2,3-d]Pyrimidine Derivatives

The biological and physicochemical properties of thienopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 4-NH₂, 2-CH₃, 5-CH₃ C₁₁H₁₃N₃O₂S 251.3 Not reported
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 2-CH₃, 5-CH₃ C₁₁H₁₁ClN₂O₂S 270.74 Not reported
Ethyl 5-methyl-4-(4-(3-phenylureido)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate 4-(Substituted phenylurea), 5-CH₃ C₂₃H₂₃N₅O₃S 457.5 319–322
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 2-CH₃, 5-CH₃ C₁₀H₉ClN₂O₂S 256.7 Not reported
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate 2-(3-hydroxyphenyl), 4-morpholino, 5-CH₃ C₂₁H₂₂N₄O₄S 426.5 Not reported (pale orange powder)

Key Observations :

  • Chloro vs.
  • Bulkier Substituents : Derivatives with arylurea groups (e.g., ) show significantly higher melting points (>300°C), likely due to enhanced intermolecular interactions .
  • Morpholino Derivatives: The introduction of morpholino () improves solubility in polar solvents, critical for pharmacokinetics .

Ring System Variations: Thieno vs. Pyrido Pyrimidines

Pyrido[2,3-d]pyrimidines (e.g., ) replace the thiophene ring with a pyridine, altering electronic properties:

Table 2: Ring System Comparison
Compound Class Core Structure Example Compound Melting Point (°C) Key Properties
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine This compound Not reported Enhanced aromaticity, moderate CCS values
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine Ethyl 1,7-dimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate 175–176 (compound 22a) Lower solubility due to planar structure

Key Observations :

  • Aromaticity: Thienopyrimidines exhibit greater electron delocalization, favoring interactions with biological targets .
  • Solubility : Pyrido derivatives () often require polar solvents for synthesis, limiting their application scope .

Key Observations :

  • Morpholino Incorporation: Requires refluxing with morpholine in ethanol/isopropanol, yielding high purity products .
  • Chloro Derivatives: Synthesized via chlorination of amino precursors, often requiring harsh conditions (e.g., PCl₅) .

Biological Activity

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O2_{2}S
  • SMILES : CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C
  • InChIKey : OMDWYJFDWFUGEN-UHFFFAOYSA-N

The structure features a thieno[2,3-d]pyrimidine core with amino and ester functional groups that enhance its reactivity and potential for modification .

This compound acts as a structural analog of quinazolines and has demonstrated significant anti-proliferative effects on various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (estrogen receptor-positive breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • MCF-10A (normal human mammary epithelial cells)

In vitro studies indicate that this compound induces cell cycle arrest at different stages depending on the cell line. For instance, it causes G2 phase arrest in MDA-MB-231 cells while inducing G1 phase arrest in MCF-7 cells .

Cytotoxicity and Antiproliferative Activity

A series of studies have evaluated the cytotoxicity and antiproliferative activity of this compound:

Cell Line IC50_{50} (μM) Effect
MCF-70.045High sensitivity
MDA-MB-231Not specifiedSignificant inhibition
MCF-10A>13.42Low toxicity

The compound displayed an IC50_{50} value of 0.045 μM against MCF-7 cells, indicating potent antiproliferative effects . Additionally, it was found to be non-toxic to normal cells at concentrations that were effective against cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Theoretical studies predict good pharmacokinetic properties for synthesized compounds in this class .

Case Studies

  • Antitumor Activity Assessment : In one study involving a range of thienopyrimidine derivatives, this compound was highlighted for its ability to inhibit the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors at low concentrations .
  • Comparative Analysis : When compared to other thienopyrimidine derivatives, this compound exhibited unique biological activities attributed to its specific functional groups and substitution patterns. For example, compounds with different alkyl substitutions showed varying levels of cytotoxicity against breast cancer cell lines .

Q & A

Q. What are the established synthetic routes for Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A key method involves reacting 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate to form the thieno[2,3-d]pyrimidine core . Optimization strategies include:

  • Solvent selection : Ethanol or acetone for improved solubility of intermediates .
  • Temperature control : Reflux conditions (~78°C) to enhance reaction rates while minimizing side products .
  • Catalyst use : Sodium ethoxide for efficient cyclization . Yields can exceed 70% with careful stoichiometric balancing .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

  • Melting point analysis : Electrothermal IA9100X1 apparatus to confirm purity (e.g., reported m.p. 173–175°C for derivatives) .
  • Elemental analysis (EA) : Validates molecular formula (e.g., C13H14N2O3S) .
  • Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 279.3) .

Advanced Research Questions

Q. How can researchers overcome the low reactivity of the ester group during amide bond formation in derivatives?

The ester group’s low reactivity complicates direct nucleophilic substitution. Methodological solutions include:

  • Peptide coupling reagents : Use HATU, DCC, or EDAC to activate the carboxylate intermediate for amide formation, bypassing ester hydrolysis .
  • Pre-saponification : Convert the ester to a carboxylic acid (e.g., via NaOH/EtOH hydrolysis) before coupling with amines .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for sterically hindered substrates .

Q. What factors explain discrepancies in antimicrobial activity data across studies, and how can they be resolved?

Contradictions arise due to:

  • Substituent variations : Minor structural changes (e.g., 4-oxo vs. 4-amino groups) drastically alter activity .
  • Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. water) affect MIC values .
  • Purity thresholds : Impurities >3% (e.g., unreacted starting materials) may skew results . Resolution requires:
  • Standardized protocols : Follow CLSI guidelines for MIC determination.
  • Docking studies : Validate target engagement (e.g., TrmD enzyme inhibition) to confirm mechanism .

Q. How do substituents at the 4-position influence biological activity, and what computational tools support these findings?

  • 4-Amino vs. 4-oxo groups : The 4-amino group enhances solubility and hydrogen bonding with biological targets, improving antimicrobial potency .
  • Benzyl/aryl substituents : Increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies . Computational methods:
  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like HDACs or TrmD .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Q. What strategies enable scalable synthesis of intermediates like Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?

Key steps for scalability:

  • Flow chemistry : Continuous processing reduces batch variability and improves yield (>85%) .
  • Catalytic recycling : Reuse sodium ethoxide via ion-exchange resins to lower costs .
  • Crystallization optimization : Use acetone/ethanol mixtures for high-purity (>97%) intermediates .

Methodological Considerations

  • Data validation : Cross-reference melting points and spectroscopic data with literature (e.g., m.p. 250–251°C for benzimidazole derivatives ).
  • Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) to ensure consistency .

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